
2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide, also known as CMMPA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. CMMPA belongs to the class of acrylamide derivatives and is known to exhibit potent biological activities.
Wirkmechanismus
The mechanism of action of 2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in cancer cell growth and inflammation. 2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide has been shown to inhibit the activity of protein kinases, which are involved in cell signaling and regulation. It has also been found to inhibit the activity of histone deacetylases, which play a role in gene expression and cancer cell growth.
Biochemical and Physiological Effects:
2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the expression of certain genes that are involved in cancer cell growth and survival. In addition, 2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide has been found to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. These effects suggest that 2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide may have potential therapeutic applications in the treatment of cancer and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide is its relative ease of synthesis and high purity. It has also been found to exhibit potent biological activities at low concentrations, making it a promising candidate for further study. However, one limitation of 2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide is its limited solubility in aqueous solutions, which may make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of 2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide.
Zukünftige Richtungen
There are several future directions for the study of 2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide. One area of interest is its potential as a cancer therapy. Further research is needed to determine its efficacy in vivo and its potential side effects. Another area of interest is its anti-inflammatory properties. 2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, more research is needed to fully understand the mechanism of action of 2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide and its potential interactions with other drugs.
Synthesemethoden
The synthesis of 2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide involves the reaction of 4-methoxy-3-methylbenzaldehyde with malononitrile and ammonium acetate in the presence of acetic acid. The resulting intermediate is then reacted with N-phenylacrylamide to yield 2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide. The process is relatively simple and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide has been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. 2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide has been shown to inhibit the replication of the hepatitis C virus, making it a promising candidate for the treatment of viral infections.
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13-10-14(8-9-17(13)22-2)11-15(12-19)18(21)20-16-6-4-3-5-7-16/h3-11H,1-2H3,(H,20,21)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYHFOBZWXMHLL-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,3-dimethylphenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B5854735.png)
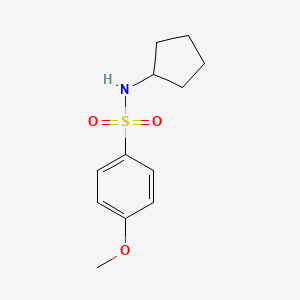

![1-isopropyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5854754.png)
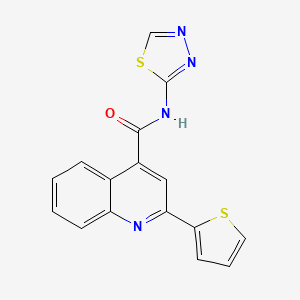
![N~3~-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-beta-alaninamide](/img/structure/B5854769.png)
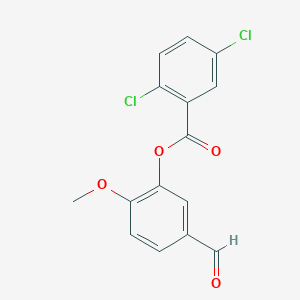
![N-(2-furylmethyl)-2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetamide](/img/structure/B5854792.png)
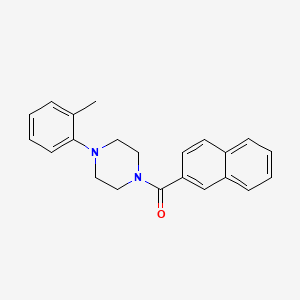

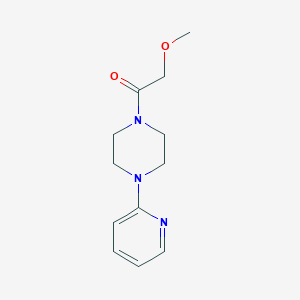
![N-(3-chlorophenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5854827.png)

![3,4-dimethoxybenzaldehyde [3-allyl-5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5854838.png)